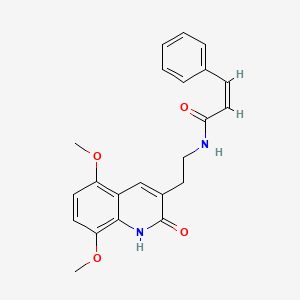

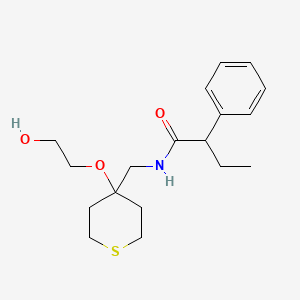

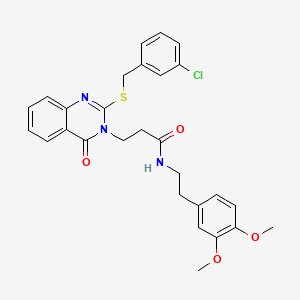

3-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinazolin derivative with a propanamide group and a 3,4-dimethoxyphenethyl group attached. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazolin core would provide a rigid, planar structure, while the propanamide and 3,4-dimethoxyphenethyl groups would add flexibility .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the amide group could influence its solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound of interest, have been synthesized and evaluated for their antitumor activity. These compounds have shown significant broad-spectrum antitumor activity, with some analogues being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies suggest that these compounds exhibit their effects through the inhibition of key proteins involved in cancer cell proliferation, such as EGFR-TK and B-RAF kinase, which are critical targets for melanoma and other cancer types (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

Quinazolinone derivatives have been synthesized and shown to possess antimicrobial and anticonvulsant activities. This includes broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives exhibited potent anticonvulsant activity, which highlights the potential of these compounds in treating bacterial infections and seizure disorders (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).

Analgesic and Anti-inflammatory Activities

Research into 4(3H)-quinazolinone derivatives has also uncovered their potential as analgesic and anti-inflammatory agents. Some newly synthesized quinazolinone compounds have been screened for their anti-inflammatory and analgesic activities, showing promising results. These findings suggest the utility of quinazolinone derivatives in developing new treatments for pain and inflammation (A. A. Farag et al., 2012).

Synthesis and Characterization of Derivatives

The chemical synthesis and characterization of quinazolinone derivatives, including those with antimicrobial properties, highlight the chemical versatility and potential pharmaceutical applications of these compounds. For example, new quinazolinones have been identified as potential antimicrobial agents, demonstrating the ongoing research into expanding the chemical space and biological applications of quinazolinone derivatives (N. Desai, P. N. Shihora, D. Moradia, 2007).

Properties

IUPAC Name |

3-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3O4S/c1-35-24-11-10-19(17-25(24)36-2)12-14-30-26(33)13-15-32-27(34)22-8-3-4-9-23(22)31-28(32)37-18-20-6-5-7-21(29)16-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTCWXNIIPPEPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677949.png)

![Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate](/img/structure/B2677951.png)

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2677954.png)

![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)

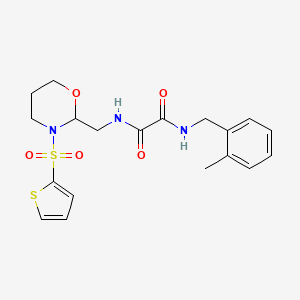

![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)